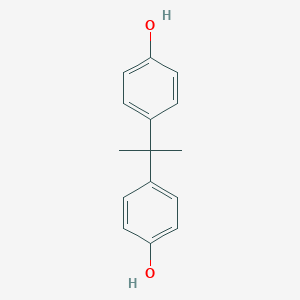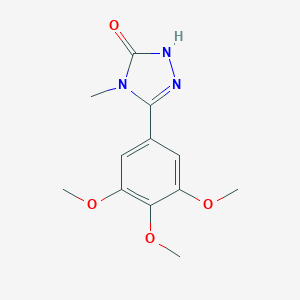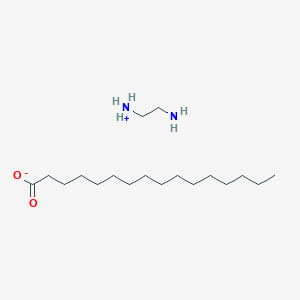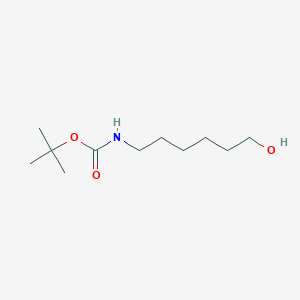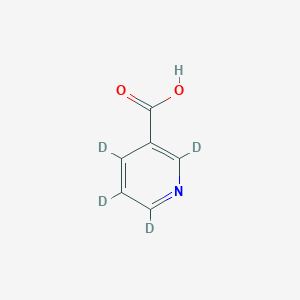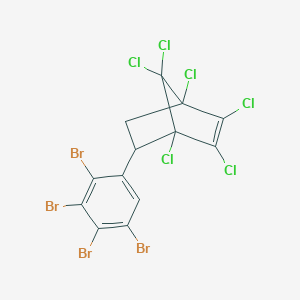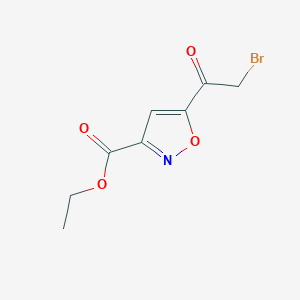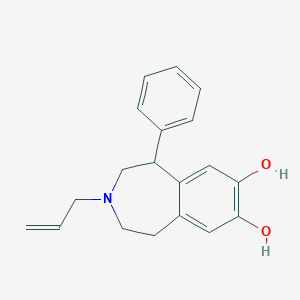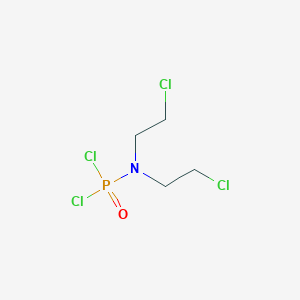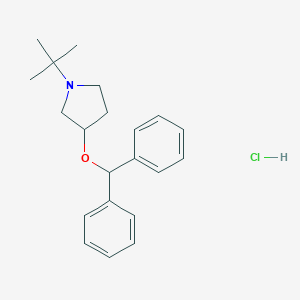
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride, also known as WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride involves the inhibition of dopamine reuptake. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in increased dopamine signaling and activation of the reward pathway in the brain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride are primarily related to its action on the dopamine system. It increases dopamine levels in the brain, which leads to a range of effects such as increased motivation, euphoria, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride in lab experiments include its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and has been extensively characterized in terms of its pharmacological properties.
The limitations of using 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride in lab experiments include its potential for abuse and addiction. It is also associated with a range of side effects such as anxiety, insomnia, and increased heart rate.
Orientations Futures
There are several potential future directions for research on 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride. These include:
1. Investigating the potential therapeutic applications of the compound in other neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
2. Developing more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse.
3. Studying the long-term effects of chronic use of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride on the dopamine system and other neurotransmitter systems in the brain.
4. Investigating the potential of combining 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride with other drugs such as antidepressants and antipsychotics for improved therapeutic efficacy.
Conclusion:
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. While it has several advantages as a research tool, it is also associated with a range of limitations and potential side effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more selective and effective dopamine reuptake inhibitors.
Méthodes De Synthèse
The synthesis of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride involves the reaction of 3-(diphenylmethoxy)pyrrolidine with tert-butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Applications De Recherche Scientifique
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, attention deficit hyperactivity disorder (ADHD), and depression.
Propriétés
Numéro CAS |
102584-36-1 |
|---|---|
Nom du produit |
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride |
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
3-benzhydryloxy-1-tert-butylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-21(2,3)22-15-14-19(16-22)23-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,14-16H2,1-3H3;1H |
Clé InChI |
VFHGAXJKKHZLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonymes |
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



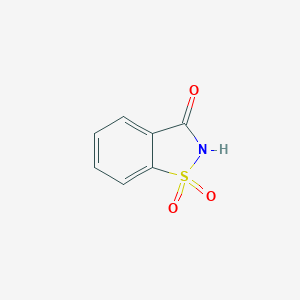
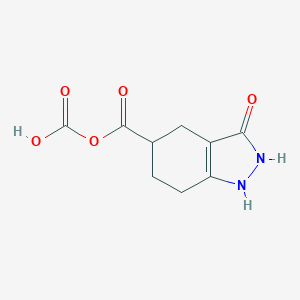
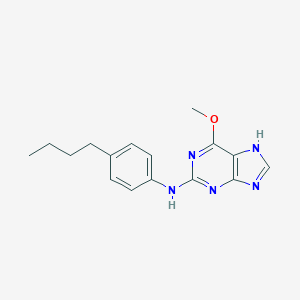
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
